DHMEQracemate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

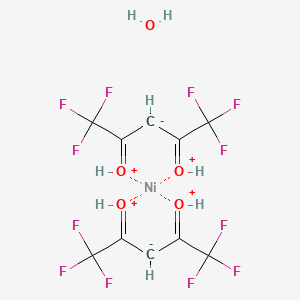

Dehydroxymethylepoxyquinomicin racemate, commonly referred to as DHMEQ racemate, is a specific and potent inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). This compound is being developed as an anti-inflammatory and anticancer agent due to its ability to inhibit NF-κB, a protein complex that controls transcription of DNA, cytokine production, and cell survival .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of dehydroxymethylepoxyquinomicin racemate involves a chemoenzymatic approach. The process begins with the hexanoylation of (1R*,2R*,3R*)-2,3-epoxy-5-N-[(2-hydroxybenzoyl)amino]-4,4-dimethoxycyclohex-5-en-1-ol on both secondary and phenolic hydroxy groups. This intermediate is then subjected to Burkholderia cepacia lipase-catalyzed hydrolysis, which proceeds in a highly enantioselective manner to give (1S,2S,3S)-2a in an enantiomerically pure state. Several chemical steps of transformation from the enzyme reaction product yield (2R,3R,4R)-dehydroxymethylepoxyquinomicin without any loss of stereochemical purity .

Industrial Production Methods: Industrial production methods for dehydroxymethylepoxyquinomicin racemate are not extensively documented. the chemoenzymatic approach described above can be scaled up for industrial applications, ensuring high enantioselectivity and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Dehydroxymethylepoxyquinomicin racemate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity and stability.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of dehydroxymethylepoxyquinomicin racemate include hexanoic anhydride, Burkholderia cepacia lipase, and various solvents such as dimethyl sulfoxide (DMSO). The reactions typically occur under mild conditions to preserve the compound’s stereochemical integrity .

Major Products Formed: The major products formed from the chemical reactions involving dehydroxymethylepoxyquinomicin racemate include its enantiomerically pure forms and various derivatives that exhibit enhanced biological activity. These derivatives are crucial for developing new therapeutic agents .

Wissenschaftliche Forschungsanwendungen

Dehydroxymethylepoxyquinomicin racemate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying enantioselective synthesis and chiral separation techniques. In biology and medicine, dehydroxymethylepoxyquinomicin racemate is being developed as an anti-inflammatory and anticancer agent due to its ability to inhibit NF-κB. It has shown promise in preclinical studies for treating various inflammatory diseases and cancers .

Wirkmechanismus

The mechanism of action of dehydroxymethylepoxyquinomicin racemate involves the inhibition of NF-κB. NF-κB is a protein complex that plays a crucial role in regulating the immune response to infection. By inhibiting NF-κB, dehydroxymethylepoxyquinomicin racemate reduces the production of inflammatory cytokines and other mediators involved in the inflammatory response. This inhibition occurs through the down-regulation of matrix metalloproteinase-9 (MMP-9) and interleukin-8 (IL-8) expressions, which are critical for cancer cell invasion and metastasis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to dehydroxymethylepoxyquinomicin racemate include epoxyquinomicin C and its derivatives. These compounds share a similar mechanism of action by inhibiting NF-κB and exhibit anti-inflammatory and anticancer properties .

Uniqueness: What sets dehydroxymethylepoxyquinomicin racemate apart from its similar compounds is its high enantioselectivity and potency as an NF-κB inhibitor. The chemoenzymatic synthesis approach ensures that the compound is produced in an enantiomerically pure form, which is crucial for its biological activity and therapeutic potential .

Eigenschaften

Molekularformel |

C26H22N2O10 |

|---|---|

Molekulargewicht |

522.5 g/mol |

IUPAC-Name |

2-hydroxy-N-[(1R,2R,6R)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide;2-hydroxy-N-[(1S,2S,6S)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide |

InChI |

InChI=1S/2C13H11NO5/c2*15-8-4-2-1-3-6(8)13(18)14-7-5-9(16)11-12(19-11)10(7)17/h2*1-5,10-12,15,17H,(H,14,18)/t2*10-,11+,12-/m10/s1 |

InChI-Schlüssel |

CDUUWZNJVZQJBN-JOAPCGQYSA-N |

Isomerische SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@H]3[C@@H]([C@@H]2O)O3)O.C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@@H]3[C@H]([C@H]2O)O3)O |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O.C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenesulfonic acid, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[2,4,6-triethyl-](/img/structure/B15250214.png)

![1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-ol](/img/structure/B15250232.png)

![[4,4'-Bipyridin]-2-ylmethanol](/img/structure/B15250257.png)

![Carbonyl(2-quinolinecarboxylato-N1,O2)[tris(3-methylphenyl)phosphine]rhodium](/img/structure/B15250277.png)